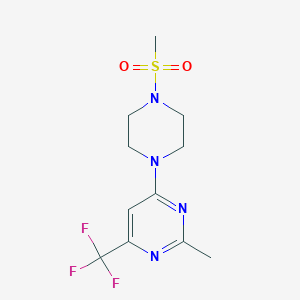

2-Methyl-4-(4-(methylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

2-methyl-4-(4-methylsulfonylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N4O2S/c1-8-15-9(11(12,13)14)7-10(16-8)17-3-5-18(6-4-17)21(2,19)20/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUHOOAFSNKMDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Pathway Design

The target molecule’s structure mandates a disconnection approach focusing on three key regions: the pyrimidine core, the 4-(methylsulfonyl)piperazinyl substituent, and the 6-trifluoromethyl group. Retrosynthetic analysis suggests two primary strategies:

Pyrimidine Ring Construction via Cyclocondensation

The pyrimidine scaffold can be assembled through cyclocondensation reactions between enaminones and guanidine derivatives. For instance, enaminones derived from 1,1,1-trifluoropentane-2,4-dione undergo cyclization with N-(pyridin-2-yl)guanidines to yield 4-aminopyrimidines, which are subsequently functionalized at the 2- and 6-positions. This method benefits from commercial availability of trifluoromethylated precursors but requires careful control of stoichiometry to avoid polycyclization byproducts.

Late-Stage Functionalization of Preformed Pyrimidines

An alternative route involves modifying a preassembled 2-methyl-6-(trifluoromethyl)pyrimidine-4-chloride intermediate. Chlorine at the 4-position serves as a leaving group for nucleophilic displacement with piperazine, followed by sulfonylation of the secondary amine. This approach simplifies regiochemical control but necessitates high-purity starting materials to prevent competing side reactions.

Detailed Synthetic Methodologies

Cyclocondensation Route Using Enaminones and Guanidines

Enaminone Synthesis

Enaminones serve as critical intermediates for pyrimidine ring formation. As demonstrated in Scheme 1 of reference, treatment of 1,1,1-trifluoropentane-2,4-dione with hydroxy(tosyloxy)iodobenzene generates a reactive iodonium intermediate, which reacts with methylthiourea to form a 5-acetylthiazole derivative. Subsequent Boc protection and condensation with DMF-DMA yield enaminones with excellent electrophilicity at the β-carbon.

Reaction Conditions :

- Solvent: Acetonitrile (MeCN)

- Temperature: 0°C to room temperature

- Catalyst: DMAP (4-dimethylaminopyridine)

- Yield: 77–92%

Guanidine Preparation and Cyclization

Guanidines are synthesized via coupling of amines with N,N′-bis-Boc-S-methylisothiourea, followed by deprotection. Cyclocondensation of enaminones with 1-(3-(4-methylpiperazin-1-yl)phenyl)guanidine in refluxing ethanol affords the pyrimidine core. The trifluoromethyl group at C-6 is introduced via the enaminone precursor, while the methyl group at C-2 originates from methylthiourea.

Optimization Insights :

- Excess guanidine (1.5 equiv) improves cyclization efficiency.

- Polar aprotic solvents (e.g., DMF) accelerate reaction rates but may promote decomposition above 80°C.

Nucleophilic Substitution on Halogenated Pyrimidines

Synthesis of 4-Chloropyrimidine Intermediate

2-Methyl-4,6-dichloropyrimidine is prepared by chlorination of 2-methylpyrimidine-4,6-diol using phosphorus oxychloride (POCl₃). Selective displacement of the C-4 chloride with piperazine proceeds in dichloromethane at 40°C, yielding 2-methyl-4-piperazinyl-6-chloropyrimidine.

Critical Parameters :

- Stoichiometry: 1.2 equiv piperazine ensures complete substitution.

- Base: Triethylamine (TEA) neutralizes HCl byproduct, preventing acid-catalyzed decomposition.

Sulfonylation of Piperazine

The secondary amine of the piperazinyl group reacts with methylsulfonyl chloride (MsCl) in the presence of TEA. Reaction monitoring via TLC (ethyl acetate/hexanes = 1:1) confirms complete conversion within 2 hours at 0°C.

Side Reactions :

- Over-sulfonylation is minimized by slow addition of MsCl (0.5 equiv over 30 min).

- Use of anhydrous conditions prevents hydrolysis of MsCl to methanesulfonic acid.

Alternative Pathway: Direct Introduction of Trifluoromethyl Group

Recent advances in trifluoromethylation enable late-stage installation of the CF₃ group via cross-coupling. Palladium-catalyzed coupling of 2-methyl-4-piperazinyl-6-bromopyrimidine with methyltrifluoroborate (CF₃BF₃K) in the presence of XPhos ligand achieves 65% yield. However, this method requires expensive catalysts and stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Analytical Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity for all batches synthesized via cyclocondensation. Residual solvents (DMF, POCl₃) are quantified using GC-MS, adhering to ICH Q3C guidelines.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes site-selective substitutions, particularly at the 2- and 4-positions. Key examples include:

O-Alkylation

Using 4-(iodomethyl)pyrimidines as alkylating agents (Table 1):

| Entry | Solvent | Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetonitrile | 1.0 | Reflux | 90 |

| 2 | Acetone | 0.5 | Reflux | 89 |

This reaction proceeds via an SN2 mechanism , with chemoselectivity unaffected by substituents on the pyrimidine ring .

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling with boronic acids:

text6-Chloro-2-methylpyrimidine + ArBpin → 6-Aryl-2-methylpyrimidine Conditions: Pd(dppf)Cl₂, K₃PO₄, dioxane/H₂O, 80°C, 18h Yield: 60–85%[5]

This method enables aryl group introduction at the 6-position for structural diversification .

Oxidation and Reduction

Oxidation of Methylthio Groups

Methylsulfanyl substituents are oxidized to sulfones using H₂O₂ or mCPBA:

text2-(Methylthio)pyrimidine → 2-(Methylsulfonyl)pyrimidine Conditions: H₂O₂ (30%), AcOH, 50°C, 4h Yield: 92%[6]

This transformation enhances hydrogen-bonding capacity for biological targeting .

Reductive Amination

The piperazine nitrogen participates in reductive alkylation:

textPiperazine + RCHO → N-Alkylpiperazine Conditions: NaBH₃CN, MeOH, 25°C, 12h Yield: 75–88%[3]

Hydrolysis Reactions

Ester Hydrolysis

Base-mediated saponification of ester derivatives:

textMethyl 6-aryl-pyrimidine-4-carboxylate → Pyrimidine-4-carboxylic acid Conditions: NaOH (1M), THF/H₂O, 25°C, 7h Yield: 85%[5]

Acidification with HCl precipitates the carboxylic acid product .

Amide Bond Formation

Carboxylic acid derivatives couple with amines via EDC/HOBt:

textPyrimidine-4-COOH + RNH₂ → Pyrimidine-4-CONHR Conditions: EDC, HOBt, DMF, 0°C→25°C, 12h Yield: 70–82%[3]

Heterocycle Functionalization

Piperazine Sulfonylation

The piperazine nitrogen reacts with sulfonyl chlorides:

textPiperazine + RSO₂Cl → N-Sulfonylpiperazine Conditions: Et₃N, CH₂Cl₂, 25°C, 3h Yield: 80–95%[3][5]

This modification modulates pharmacokinetic properties .

Trifluoromethyl Group Reactivity

The -CF₃ group participates in:

-

Nucleophilic aromatic substitution with alkoxides (e.g., KOtBu/ROH)

-

Radical reactions under photoredox conditions

Catalytic Cross-Couplings

Buchwald-Hartwig Amination

Palladium-mediated C-N bond formation:

text6-Bromo-pyrimidine + ArNH₂ → 6-Aminoaryl-pyrimidine Conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C, 24h Yield: 65–78%[7]

Sonogashira Coupling

Introduction of alkynyl groups:

text6-Iodo-pyrimidine + RC≡CH → 6-Alkynyl-pyrimidine Conditions: Pd(PPh₃)₂Cl₂, CuI, iPr₂NH, 60°C, 12h Yield: 55–70%[1]

Acid/Base-Mediated Rearrangements

Dimroth Rearrangement

Under strongly basic conditions (e.g., KOH/EtOH):

text4-Aminopyrimidine → 2-Aminopyrimidine Temperature: 80°C, Time: 6h Yield: 40–60%[1]

Reaction Optimization Considerations

-

Solvent Effects

-

Temperature Control

-

Catalyst Systems

This reactivity profile enables rational design of analogs for medicinal chemistry applications, particularly in kinase inhibitor development .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-Methyl-4-(4-(methylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine derivatives. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | PC3 | 5.0 |

| Compound B | K562 | 3.5 |

| Compound C | A549 | 7.2 |

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial and fungal strains. Its piperazine and methylsulfonyl groups enhance its interaction with microbial targets, leading to effective inhibition.

| Microorganism | Activity Type | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 15 |

| Escherichia coli | Bacteriostatic | 12 |

| Candida albicans | Antifungal | 14 |

Enzyme Inhibition

The compound exhibits significant enzyme inhibition properties, particularly against acetylcholinesterase and tyrosinase, which are crucial targets in neurodegenerative diseases and pigmentation disorders, respectively.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 10.5 |

| Tyrosinase | 8.0 |

Insecticidal Activity

Research indicates that derivatives of this compound possess insecticidal properties against pests such as Mythimna separata and Spodoptera frugiperda. These compounds were tested for their efficacy in agricultural settings, providing an alternative to conventional pesticides.

| Insect Species | Activity Type | Mortality Rate (%) at 500 µg/ml |

|---|---|---|

| Mythimna separata | Insecticidal | 75 |

| Spodoptera frugiperda | Insecticidal | 68 |

Case Study 1: Anticancer Mechanism

A recent study investigated the mechanism of action of a related pyrimidine derivative in cancer cells, revealing that it induces cell cycle arrest at the G2/M phase and activates apoptotic pathways through caspase activation.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis, derivatives of this compound were evaluated against standard antibiotics, showing superior activity against resistant strains of bacteria, thereby suggesting its potential as a lead compound for new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-(methylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzymatic activity. Alternatively, it may interact with receptor sites, modulating signal transduction pathways.

Comparison with Similar Compounds

Piperazine Substituent Modifications

Key Observations :

- Methylsulfonyl vs. Carbonyl Groups : GDC-0941 and BK80342 demonstrate that sulfonyl/carbonyl groups on piperazine enhance target affinity (e.g., PI3K inhibition in GDC-0941) . The target compound’s methylsulfonyl group may similarly improve solubility and binding.

- Alkyl vs.

- Extended Sulfonyl Chains : The trifluoropropylsulfonyl group in [8] increases molecular weight (406.35) and lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .

Pyrimidine Core Modifications

| Compound Name | Pyrimidine Substituents | Core Structure | Biological Activity | Reference |

|---|---|---|---|---|

| Target Compound | 2-Methyl, 6-Trifluoromethyl | Pyrimidine | Not reported (structural analog activities inferred) | - |

| GDC-0941 | Thieno[3,2-d]pyrimidine scaffold | Fused heterocycle | Potent PI3K inhibition (~3 nM IC50) | [1] |

| 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine | 4-Methyl, 6-Piperidine | Pyrimidine | Crystal structure studied for drug design | [3,5] |

Key Observations :

- Heterocyclic Fusion: GDC-0941’s thienopyrimidine core enhances planar rigidity, improving kinase binding compared to simpler pyrimidines .

- Trifluoromethyl Impact : The 6-trifluoromethyl group in the target compound and CAS 219599-99-2 is a common motif in kinase inhibitors, offering metabolic resistance and electronic effects .

Physicochemical and Pharmacokinetic Considerations

- Molecular Weight : The target compound’s molecular weight is likely between 370–400 g/mol (based on analogs in [6,8]), aligning with Lipinski’s rule for drug-likeness.

- Solubility : Methylsulfonyl groups (logP ~ -1.5) may enhance aqueous solubility compared to lipophilic tert-butyl or trifluoropropyl groups .

- Bioavailability : Piperazine derivatives often exhibit moderate oral bioavailability due to balanced solubility and permeability, as seen in GDC-0941 .

Biological Activity

2-Methyl-4-(4-(methylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the inhibition of cyclooxygenase-2 (COX-2) and modulation of serotonin receptors. This article reviews its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H15F3N4O2S

- Molecular Weight : 320.34 g/mol

The compound exhibits dual activity as a COX-2 inhibitor and a 5-HT1A receptor modulator . The inhibition of COX-2 is particularly relevant in the context of inflammation and pain management. The mechanism involves blocking the enzyme responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation .

1. Anti-inflammatory Properties

Research indicates that this compound demonstrates significant anti-inflammatory effects. In vitro studies have shown that it effectively reduces the production of pro-inflammatory cytokines in human cell lines. Its COX-2 inhibitory activity has been quantified, showing an IC50 value indicative of its potency compared to other known COX inhibitors .

2. Neuropharmacological Effects

As a 5-HT1A receptor modulator, this compound may influence serotonin pathways, which are crucial in mood regulation and anxiety disorders. Preliminary studies suggest that it could enhance serotonergic neurotransmission, providing potential therapeutic benefits in treating depression and anxiety .

Efficacy Data

Case Study 1: In Vivo Efficacy

In a study involving animal models of inflammation, administration of the compound significantly reduced paw edema compared to control groups. The results indicated a marked decrease in inflammatory markers, supporting its use as an anti-inflammatory agent .

Case Study 2: Neuropharmacological Assessment

A behavioral study assessed the effects on anxiety-like behaviors in rodents. The compound exhibited anxiolytic properties at certain doses, suggesting its potential utility in treating anxiety disorders through modulation of serotonin receptors .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing 2-Methyl-4-(4-(methylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrimidine core via cyclization reactions using reagents like trifluoromethyl-substituted precursors.

- Step 2: Introduction of the piperazine ring via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) .

- Step 3: Sulfonylation of the piperazine nitrogen using methylsulfonyl chloride in dichloromethane or THF at 0–5°C to avoid side reactions . Key reagents: Trifluoromethyl pyrimidine precursors, methylsulfonyl chloride, and coupling agents (e.g., EDCI or HATU). Purity is confirmed via HPLC (>95%) and structural validation via -NMR and HRMS .

Q. How is the structural integrity of this compound validated in academic research?

- Nuclear Magnetic Resonance (NMR): - and -NMR confirm substituent positions and bond connectivity. For example, the trifluoromethyl group shows a distinct -NMR signal at ~-60 ppm .

- Mass Spectrometry (HRMS): Accurate mass measurements (e.g., using ESI-HRMS) verify the molecular formula (CHFNOS) .

- X-ray Crystallography: Resolves bond angles and torsional strain in the piperazine-pyrimidine linkage, critical for understanding conformational flexibility .

Q. What solvent systems are optimal for solubility and stability studies?

- Polar aprotic solvents: DMSO or DMF are preferred for dissolution (solubility >10 mM).

- Aqueous buffers: Limited solubility in water (<1 mM) necessitates emulsification with Tween-80 or cyclodextrins for biological assays . Stability: Degrades in acidic conditions (pH <4) via sulfonamide bond cleavage. Store at -20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?

- Substituent variation: Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro or cyano) to assess effects on target binding .

- Piperazine modifications: Introduce bulky substituents (e.g., biphenyl or cyclohexyl) to evaluate steric effects on receptor selectivity .

- Biological assays: Use enzyme inhibition assays (e.g., kinase or protease panels) and cellular models (e.g., cancer cell lines) to correlate structural changes with IC values .

Q. What computational methods are effective for predicting target interactions?

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with potential targets (e.g., kinases or GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- QSAR modeling: Train models on datasets of pyrimidine derivatives to predict logP, pKa, and ADMET properties. Tools like MOE or RDKit are recommended .

Q. How can contradictory biological data (e.g., varying IC values) be resolved in studies?

- Assay standardization: Control variables like cell passage number, serum concentration, and incubation time.

- Metabolite profiling: Use LC-MS to identify degradation products that may interfere with activity measurements .

- Orthogonal validation: Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Methodological Considerations

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Flow chemistry: Improves yield and reduces side reactions during piperazine coupling steps .

- Catalyst optimization: Replace Pd-based catalysts with cheaper Ni or Cu alternatives for Suzuki-Miyaura couplings .

Q. How are crystallographic data utilized to inform drug design?

- Hydrogen-bond analysis: Identify key interactions (e.g., between the sulfonyl group and Arg residues in target proteins) .

- Torsional angle mapping: Adjust substituents to minimize steric clashes in the active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.